molecular formula C14H21NO B14847033 5-Cyclopropoxy-2,3-diisopropylpyridine

5-Cyclopropoxy-2,3-diisopropylpyridine

Cat. No.: B14847033
M. Wt: 219.32 g/mol
InChI Key: HKIZTXIGOOAUGV-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2,3-diisopropylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyclopropoxy and diisopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2,3-diisopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2,3-diisopropylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

5-Cyclopropoxy-2,3-diisopropylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2,3-diisopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2,3-diisopropylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are desired .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

5-cyclopropyloxy-2,3-di(propan-2-yl)pyridine

InChI

InChI=1S/C14H21NO/c1-9(2)13-7-12(16-11-5-6-11)8-15-14(13)10(3)4/h7-11H,5-6H2,1-4H3

InChI Key

HKIZTXIGOOAUGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)OC2CC2)C(C)C

Origin of Product

United States

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